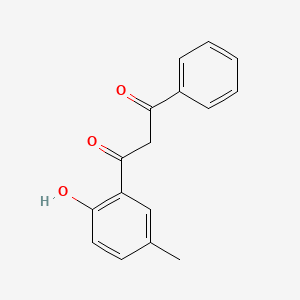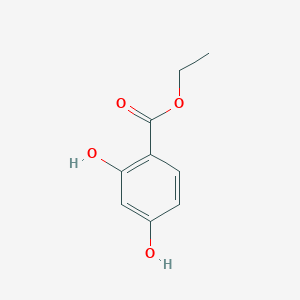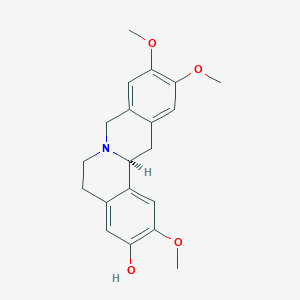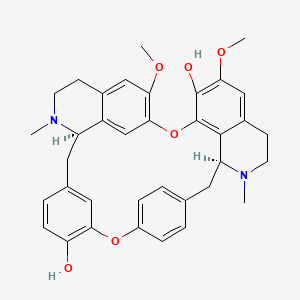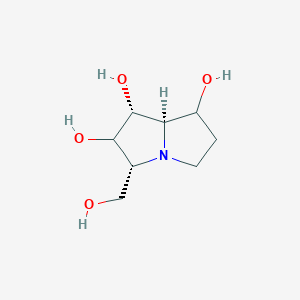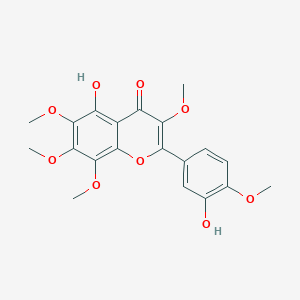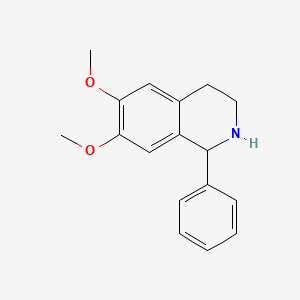
6,7-二甲氧基-1-苯基-1,2,3,4-四氢异喹啉
概述
描述
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is a naturally occurring alkaloid found in a variety of plants and animal species. It is a member of the isoquinoline family of alkaloids, which are known for their diverse biological activities. 6,7-DMPT has been studied extensively for its potential therapeutic applications, including its ability to modulate dopamine, serotonin, and norepinephrine levels in the brain, as well as its potential anti-inflammatory and antioxidant effects. Additionally, 6,7-DMPT has been studied for its potential applications in the treatment of neurological and mental disorders, including Parkinson's disease, depression, and anxiety.
科学研究应用
抗癌特性
6,7-二甲氧基-1-苯基-1,2,3,4-四氢异喹啉表现出有希望的抗癌作用。研究人员已经调查了它抑制肿瘤生长和转移的能力。 机制研究表明它可能干扰细胞周期进程,诱导细胞凋亡,并调节参与癌症发展的关键信号通路 .
神经保护作用
该化合物因其神经保护特性而被探索。它可以增强神经元存活,减少氧化应激,并减轻神经炎症。 研究人员特别关注它在帕金森病和阿尔茨海默病等神经退行性疾病中的潜在应用 .
镇痛活性
研究表明,6,7-二甲氧基-1-苯基-1,2,3,4-四氢异喹啉具有镇痛特性。 它可能作用于阿片受体或调节疼痛通路,使其成为疼痛管理的候选药物 .
抗抑郁潜力
该化合物与神经递质的结构相似性导致了对其抗抑郁作用的研究。 它可能会影响血清素和多巴胺水平,从而可能缓解抑郁症状 .
未来方向
The future directions for the study of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of novel tetrahydroisoquinoline analogs with potent biological activity could be a promising area of research .
作用机制
Target of Action
Related compounds have been found to interact with p-glycoprotein (p-gp), a protein that pumps foreign substances out of cells .
Mode of Action
It’s known that similar compounds can act as modulators of p-gp-mediated multidrug resistance (mdr), potentially enhancing the efficacy of other drugs .
Biochemical Pathways
Compounds with similar structures have been found to interact with the p-gp pathway, which plays a crucial role in drug transport and resistance .
Pharmacokinetics
It’s known that the chemical stability of similar compounds can be influenced by spontaneous or enzymatic hydrolysis .
Result of Action
Related compounds have been found to have potential anti-hiv-1 activity and anti-inflammatory effects .
Action Environment
It’s known that the stability of similar compounds can be influenced by the presence of human plasma .
生化分析
Biochemical Properties
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions . Additionally, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can bind to specific receptors in the brain, influencing neuronal signaling pathways .
Cellular Effects
The effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in neuroprotection and neurogenesis. For example, this compound can activate the PI3K/Akt signaling pathway, promoting cell survival and growth . It also affects gene expression by upregulating genes associated with antioxidant defense and downregulating pro-apoptotic genes . Furthermore, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline influences cellular metabolism by enhancing mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase, leading to increased levels of neurotransmitters . This compound also interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling cascades . Additionally, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress . These molecular interactions contribute to its neuroprotective and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over time . In vitro studies have shown that its neuroprotective effects can be sustained for several hours, while in vivo studies indicate long-term benefits in animal models . Prolonged exposure to high concentrations may lead to cellular toxicity and degradation of the compound .
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, it can induce toxicity, leading to behavioral changes and cellular damage . The threshold for these effects varies depending on the species and experimental conditions.
Metabolic Pathways
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes demethylation and hydroxylation reactions, resulting in the formation of various metabolites . These metabolic processes can influence its bioavailability and therapeutic efficacy.
属性
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZWZVAJDFXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961486 | |
| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
4118-36-9 | |
| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

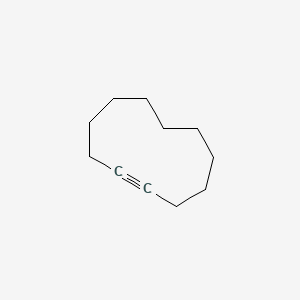
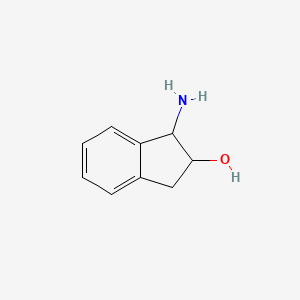
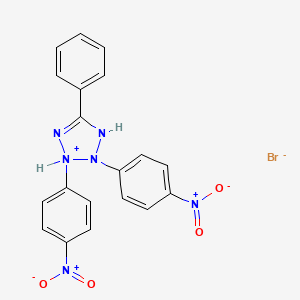
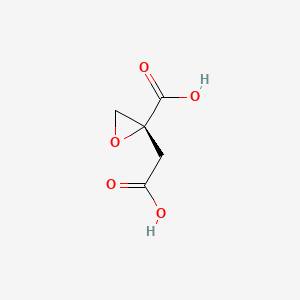

![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)
